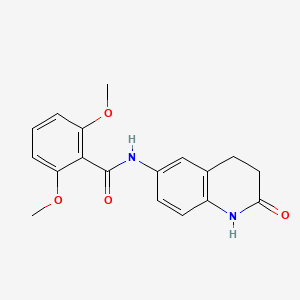

2,6-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Descripción

Propiedades

IUPAC Name |

2,6-dimethoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-23-14-4-3-5-15(24-2)17(14)18(22)19-12-7-8-13-11(10-12)6-9-16(21)20-13/h3-5,7-8,10H,6,9H2,1-2H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCJWQZFLULARB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

The compound also contains a benzamide moiety. Benzamides and their derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Actividad Biológica

Chemical Structure and Properties

2,6-Dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound with the molecular formula and a molecular weight of approximately 326.35 g/mol. The compound features a tetrahydroquinoline moiety, which is known for its diverse biological activities. The presence of methoxy groups and a benzamide structure contributes to its pharmacological properties and potential therapeutic applications .

| Property | Value |

|---|---|

| Molecular Formula | C18H18N2O4 |

| Molecular Weight | 326.35 g/mol |

| CAS Number | 922054-54-4 |

Anticancer Properties

Research has indicated that compounds related to tetrahydroquinolines exhibit significant anticancer activity. Specifically, studies have shown that this compound may inhibit the proliferation of various cancer cell lines. The mechanism of action is thought to involve the modulation of specific signaling pathways that regulate cell growth and apoptosis .

Enzyme Inhibition

The compound has been studied for its potential to inhibit certain enzymes that are crucial in cancer progression and other diseases. For instance, it may act as an inhibitor of topoisomerases or kinases involved in cellular signaling pathways. This inhibition can lead to reduced cell division rates in cancerous cells .

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. The presence of the benzamide group allows for interaction with bacterial cell membranes or essential enzymes involved in bacterial metabolism, potentially leading to bacteriostatic or bactericidal effects .

Study on Anticancer Activity

In a recent study, the efficacy of this compound was evaluated against several human cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM depending on the specific cell line tested. The study concluded that this compound could be a promising candidate for further development in cancer therapy .

Chitin Synthesis Inhibition

Another research project focused on the compound's ability to inhibit chitin synthesis in insects. The study utilized cultured integument from C. suppressalis (a common pest) and found that the compound significantly reduced chitin production at concentrations as low as 5 µM. This suggests potential applications in pest control and agricultural biotechnology .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Binding : The compound may bind to key enzymes involved in DNA replication and repair processes.

- Receptor Modulation : It could modulate receptor activity related to cell proliferation and apoptosis.

- Signal Transduction Pathways : By affecting signaling cascades such as MAPK or PI3K/Akt pathways, it may alter cellular responses leading to reduced tumor growth.

Aplicaciones Científicas De Investigación

Potential Applications

- Medicinal Chemistry The unique structure of 2,6-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide makes it a candidate for various applications in medicinal chemistry and pharmacology. Potential uses include anticancer effects by inhibiting enzymes involved in cell proliferation.

Biological Activities and Interactions

- Interaction studies Interaction studies are crucial for understanding how this compound interacts with biological systems. These studies typically focus on enzyme binding assays, cell-based assays, and structural analysis. Such studies can provide insights into its pharmacodynamics and inform future drug development efforts.

Structural Features and Comparison with Similar Compounds

The uniqueness of this compound lies in its specific combination of functional groups. This combination not only enhances its chemical reactivity but also potentially confers distinct biological activities that differ from those of similar compounds.

Comparison Table

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2,6-dimethoxybenzamide | Lacks the quinoline ring and propyl group | Different chemical properties and biological activities |

| N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | Lacks methoxy groups | Affects reactivity and interactions with biological targets |

| Quinoline derivatives | Share the quin |

Comparación Con Compuestos Similares

The compound shares structural homology with several derivatives of tetrahydroquinoline and benzamide scaffolds. Below is a systematic comparison based on substituents, molecular properties, and hypothesized biological implications.

Structural Analogs and Key Differences

Compound A : N-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide (CAS 921998-46-1)

- Molecular Formula : C₂₀H₂₂N₂O₄

- Molecular Weight : 354.4 g/mol

- Key Substituent: An ethyl group at the 1-position of the tetrahydroquinolin ring.

- This modification may also influence binding interactions with hydrophobic pockets in target proteins .

Compound B : 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS 2306268-61-9)

- Molecular Formula : C₂₃H₂₅N₃O₃

- Molecular Weight : 391.46 g/mol

- Key Substituents: A pyridine ring with a methoxy group. A 2,3-dihydro-1,4-benzodioxin moiety. A dimethylamino-methylphenyl group.

- Implications: The benzodioxin group introduces additional oxygen atoms, improving solubility in polar solvents. The dimethylamino group confers basicity, which may enhance interactions with acidic residues in biological targets. The pyridine ring could participate in π-π stacking or coordinate metal ions .

Comparative Data Table

Research Findings and Implications

Impact of Substituents on Pharmacokinetics: The ethyl group in Compound A likely extends metabolic stability by shielding the tetrahydroquinolin ring from oxidative degradation. In contrast, the dimethylamino group in Compound B may facilitate protonation in physiological pH, improving bioavailability .

Structural Rigidity vs. Flexibility: The benzodioxin ring in Compound B introduces conformational rigidity, which might restrict binding to flat, planar active sites. The tetrahydroquinolin scaffold in the target compound and Compound A offers semi-flexible conformations, enabling adaptation to diverse binding pockets .

Synthetic Challenges: highlights that minor structural variations (e.g., bromo vs. methoxy groups) can drastically alter reaction outcomes, implying that synthesizing these analogs requires precise control over reaction conditions and purification methods .

Q & A

Q. What analytical techniques are recommended to confirm the structural identity and purity of 2,6-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide?

- Methodological Answer : Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy for proton/carbon assignments and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity assessment should employ reversed-phase HPLC (≥95% purity threshold) with UV detection at 254 nm. Recrystallization in dimethylformamide (DMF) or methanol is advised to remove impurities .

Q. What are the critical parameters to consider when designing a synthesis protocol for this compound?

- Methodological Answer : Key parameters include:

- Reagent stoichiometry : Ensure exact molar ratios (e.g., 1:1 for triazine coupling reactions) to avoid side products.

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.

- Catalysts : Anhydrous ZnCl₂ or DIPEA (diisopropylethylamine) improves cyclization and acylation yields.

- Temperature control : Reflux conditions (e.g., 80–100°C) are critical for ring-closure steps .

Q. How should researchers handle and store this compound to ensure stability during experimental studies?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the tetrahydroquinolinone moiety. Avoid prolonged exposure to moisture. For handling, use PPE (gloves, goggles) and adhere to S24/25 safety protocols (avoid skin/eye contact) .

Advanced Research Questions

Q. What methodologies are effective in resolving discrepancies between computational predictions and experimental data regarding the compound's physicochemical properties?

- Methodological Answer : Discrepancies in solubility or logP values can be addressed via:

Q. How can the synthetic yield of this compound be optimized in multi-step reactions, and what factors most significantly influence reaction efficiency?

- Methodological Answer : Optimization strategies include:

Q. What experimental approaches are recommended to evaluate the compound's potential biological activity and mechanism of action?

- Methodological Answer :

- In vitro assays : Use enzyme inhibition studies (e.g., kinase assays) to screen for activity.

- Receptor binding assays : Radiolabeled ligands or surface plasmon resonance (SPR) can quantify interactions.

- Cellular toxicity profiling : MTT assays in HEK-293 or HepG2 cells to assess IC₅₀ values.

Computational docking (e.g., AutoDock Vina) can prioritize targets for validation .

Q. How should researchers assess the environmental fate and degradation pathways of this compound in ecological risk assessments?

- Methodological Answer : Follow tiered assessment protocols:

Abiotic degradation : Hydrolysis/photolysis studies under simulated sunlight (UV-Vis) and varied pH (3–9).

Biotic degradation : Soil microcosm experiments with LC-MS/MS to track metabolite formation (e.g., demethylated derivatives).

Bioaccumulation potential : LogKₒw (octanol-water partition coefficient) determination via shake-flask method .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.